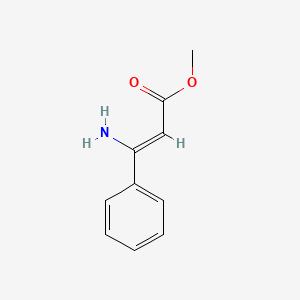

Methyl 3-amino-3-phenylacrylate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl (Z)-3-amino-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-7H,11H2,1H3/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNFUCPXSBCOOU-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(/C1=CC=CC=C1)\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Amino 3 Phenylacrylate and Its Analogues

Direct Synthesis Approaches

Direct methods for the synthesis of β-aminoacrylates often involve the formation of the key amine and acrylate (B77674) functionalities in a highly convergent manner. These strategies are prized for their efficiency and atom economy.

One-Pot Multicomponent Reactions (e.g., from Methyl 3-oxo-3-phenylpropanoate and Formamide)

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.gov This approach is advantageous as it can reduce reaction times, minimize waste, and avoid the isolation of intermediate compounds.

Michael Addition Strategies (e.g., Aniline (B41778) to Methyl Propiolate)

The Michael addition, or conjugate addition, of an amine to an activated alkyne is a powerful and direct method for the synthesis of enamines. nih.gov The reaction of aniline with methyl propiolate would be a direct route to Methyl 3-amino-3-phenylacrylate. This reaction typically proceeds via the nucleophilic attack of the amine on the β-carbon of the alkyne, followed by protonation to yield the enamine product.

While a specific protocol for the addition of aniline to methyl propiolate to form the target compound is not detailed, the Michael addition of various amines to α,β-unsaturated esters has been extensively studied. For example, the addition of benzylamine (B48309) to methyl methacrylate (B99206) has been shown to proceed efficiently under microwave irradiation, significantly reducing reaction times compared to conventional heating. google.com In a particular study, the reaction of (S)-α-methylbenzylamine with methyl methacrylate at 130 °C for 6 hours, followed by an increase to 150 °C for three more hours, yielded the corresponding β-amino ester in moderate yield. google.com

| Amine | Michael Acceptor | Conditions | Yield |

| Benzylamine | Methyl Methacrylate | 130 °C, 1 hr (Microwave) | 97% |

| (S)-α-methylbenzylamine | Methyl Methacrylate | 130-150 °C, 9 hrs (Microwave) | Moderate |

Table 1: Examples of Michael Addition of Amines to α,β-Unsaturated Esters. google.com

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, often with high levels of selectivity and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling)

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene. While a direct Heck-type synthesis of this compound is not a conventional approach, related palladium-catalyzed reactions are central to modern organic synthesis. A more relevant palladium-catalyzed approach would be the amination of a suitable vinyl halide or triflate.

Nickel-Catalyzed C-N Bond Formations

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for cross-coupling reactions. Nickel catalysts can facilitate the formation of C-N bonds, which is a key step in the synthesis of enamines. While a specific nickel-catalyzed synthesis of this compound is not prominently reported, related methodologies highlight the potential of this approach. For instance, nickel-catalyzed reductive cross-coupling of activated primary amines with aryl halides has been achieved under mild conditions. nih.gov

Copper-Mediated Syntheses (e.g., Asymmetric Hydrosilylation)

Copper-catalyzed reactions have gained prominence in organic synthesis due to the low cost and low toxicity of copper salts. Copper can mediate a variety of transformations, including C-N bond formation. A relevant example is the copper-mediated three-component reaction for the synthesis of N-acylsulfonamides from alkynes, sulfonyl azides, and water. This demonstrates the ability of copper to facilitate the addition of nitrogen-based functionalities to unsaturated systems.

In the context of synthesizing chiral β-amino esters, copper-catalyzed asymmetric hydroamination reactions have shown significant promise. Although not a direct synthesis of this compound, these methods provide access to chiral β-amino acid derivatives with high enantioselectivity.

Organocatalytic and Stereoselective Syntheses of Chiral Analogues

The development of organocatalytic methods has revolutionized asymmetric synthesis, providing a powerful tool for the creation of chiral molecules without the need for metal catalysts. The stereoselective synthesis of chiral β-amino esters, which are analogues of this compound, can be effectively achieved using various organocatalytic strategies. These methods often rely on the in-situ formation of chiral enamines or the use of chiral Brønsted acids or bases to control the stereochemical outcome of the reaction.

One prominent approach involves the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds, a reaction that can be catalyzed by chiral amines. For instance, simple primary β-amino alcohols, derived from readily available amino acids, have been shown to be effective organocatalysts. nih.gov These catalysts can activate β-keto esters to react with nitroalkenes, affording chiral Michael adducts with high enantioselectivity. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of using chiral organocatalysts to generate precursors to chiral β-amino esters.

Another powerful strategy is the biomimetic transamination of α-keto esters. This approach utilizes a chiral base, such as a quinine-derived catalyst, to facilitate the asymmetric transfer of an amino group to an α-keto ester, producing a variety of β-branched α-amino esters with high yields and excellent enantiomeric excess (ee). nih.gov This method offers a direct route to chiral amino esters, which could be adapted for the synthesis of chiral analogues of this compound.

The following table summarizes representative results from organocatalytic syntheses of chiral β-amino ester precursors, demonstrating the effectiveness of different catalyst systems.

| Catalyst | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| Primary β-amino alcohol | β-keto ester + Nitroalkene | Chiral Michael adduct | up to 80 | up to 99 |

| Quinine-derived base | α-keto ester | β-branched α-amino ester | 50-96 | 87-95 |

Data sourced from studies on analogous reactions and represent the potential for application in the synthesis of chiral this compound analogues.

Knoevenagel Condensation Routes for Related Functionalized Acrylates

The Knoevenagel condensation is a classic and versatile carbon-carbon bond-forming reaction that is widely used in the synthesis of α,β-unsaturated compounds. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgthermofisher.com For the synthesis of functionalized acrylates related to this compound, the Knoevenagel condensation provides a straightforward and efficient route.

In a typical Knoevenagel condensation leading to a related acrylate, an aromatic aldehyde, such as benzaldehyde (B42025), is reacted with an active methylene compound like methyl cyanoacetate (B8463686) or methyl acetoacetate (B1235776). The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or an amino acid like L-proline. thermofisher.comtandfonline.com The use of L-proline as a catalyst is particularly advantageous as it is considered a green and environmentally friendly option. tandfonline.com

For example, the condensation of an indole-3-carboxaldehyde (B46971) with ethyl cyanoacetate using L-proline as a catalyst in ethanol (B145695) proceeds smoothly to yield the corresponding (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylate. tandfonline.com This demonstrates a viable pathway to highly functionalized acrylates. Similarly, reacting benzaldehyde with ethyl acetoacetate in the presence of piperidine yields ethyl benzylideneacetoacetate. thermofisher.com These products, while not this compound itself, are structurally related and showcase the utility of the Knoevenagel condensation in accessing diverse functionalized acrylates.

The choice of catalyst and reaction conditions can influence the efficiency and outcome of the condensation. A variety of catalysts have been explored, including Lewis acids, ionic liquids, and solid-supported catalysts, to improve yields and facilitate catalyst recovery. researchgate.net

The table below provides examples of Knoevenagel condensation reactions for the synthesis of functionalized acrylates.

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethyl benzylideneacetoacetate |

| Indole-3-carboxaldehyde | Ethyl cyanoacetate | L-proline | (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylate |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Substituted enone |

This table illustrates the versatility of the Knoevenagel condensation in producing a range of functionalized acrylates related to the target compound.

Chemical Reactivity and Transformational Chemistry of Methyl 3 Amino 3 Phenylacrylate

Cycloaddition and Annulation Reactions

Pyrazole-Fused Pyridazine and Pyrazine Ring System Construction

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, and pyrazole-containing structures are of significant interest. mdpi.com The synthesis of pyrazole-fused pyridazines and pyrazines often involves the dimerization or cyclocondensation of aminopyrazole derivatives. mdpi.commdpi.com

In the context of Methyl 3-amino-3-phenylacrylate and its analogs, research has explored their utility as building blocks for such systems. One study investigated the copper-catalyzed synthesis of dipyrazole-fused pyrazines from 5-aminopyrazole substrates. However, when ethyl (E)-3-amino-3-phenylacrylate, a close analog of the title compound, was subjected to the reaction conditions (CuCl₂, 1,10-phenanthroline, tert-butyl peroxybenzoate, and Na₂CO₃ in toluene (B28343) at 130 °C), it failed to produce the desired pyrazine-fused product. mdpi.com This finding suggests that β-enamino esters of this type are not suitable substrates for this specific transformation, likely due to differences in reactivity compared to simple aminopyrazoles. mdpi.com

The same study, however, successfully demonstrated the synthesis of dipyrazole-fused pyridazines from 5-aminopyrazoles using a different copper-based catalytic system (Cu(OAc)₂ with BPO and K₂S₂O₈). mdpi.com While not directly involving this compound, this highlights the specific conditions required for these distinct cyclizations and the substrate limitations of the methodology.

**3.2. Addition Reactions

The carbon-carbon double bond in derivatives of this compound is susceptible to catalytic hydrogenation. This reaction is particularly important for the synthesis of chiral amino acids and their derivatives. The substrate for this transformation is typically the N-acylated form, Methyl (Z)-2-acetamido-3-phenylacrylate, also known as methyl (Z)-acetamidocinnamate. nih.gov

Asymmetric hydrogenation, employing chiral catalysts, can achieve high enantioselectivity, yielding specific stereoisomers of the corresponding amino acid ester. For instance, the use of rhodium catalysts with chiral supramolecular ligands like PhthalaPhos has proven highly effective. nih.gov In one study, a library of binol-derived chiral monophosphite ligands (PhthalaPhos) was screened for the rhodium-catalyzed hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate, with several ligands affording enantiomeric excess (ee) values greater than 94%. nih.gov

Furthermore, research into green chemistry has explored alternative reaction media. The hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate has been successfully carried out using Wilkinson's catalyst (RhCl(PPh₃)₃) in a deep eutectic solvent composed of citric acid and N,N'-dimethylurea, demonstrating a move towards more environmentally benign processes. researchgate.net

| Catalyst | Ligand | Reaction Conditions | Substrate | Product | Yield / ee | Reference |

| [Rh(COD)₂]BF₄ | PhthalaPhos | H₂ (5 bar), CH₂Cl₂, 25 °C, 20 h | Methyl (Z)-2-acetamido-3-phenylacrylate | N-Acetyl-phenylalanine methyl ester | >94% ee | nih.gov |

| Wilkinson's catalyst | PPh₃ | H₂ (50 bar), Citric acid/DMU, 100 °C, 24 h | Methyl (Z)-2-acetamido-3-phenylacrylate | N-Acetyl-phenylalanine methyl ester | 90% Conv. | researchgate.net |

Table 1: Examples of Catalytic Hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate.

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a fundamental method for forming carbon-nitrogen bonds and is the primary route for synthesizing β-amino esters like this compound. thieme-connect.comacs.org The reaction typically involves the addition of an amine to an α,β-unsaturated ester. Various catalytic systems have been developed to promote this transformation efficiently and under mild conditions.

Solvent-free protocols represent a green chemistry approach to this reaction. For example, the conjugate addition of both aliphatic and aromatic amines to electron-deficient alkenes can be effectively promoted on the surface of silica (B1680970) gel, which can be recycled after the reaction. thieme-connect.com Another environmentally friendly method utilizes imidazolium (B1220033) chloride as a catalyst for the aza-Michael addition, proceeding efficiently without the need for toxic solvents or metal catalysts. mdpi.com The reaction is often highly efficient for a wide range of aromatic and aliphatic amines. mdpi.com In some cases, the reaction can proceed without any catalyst at all, particularly with highly reactive substrates. nih.gov

| Catalyst / Promoter | Amine | Alkene | Conditions | Outcome | Reference |

| Silica Gel (E. Merck) | Various primary & secondary amines | Various electron-deficient alkenes | Solvent-free, variable temp. | Good to excellent yields of β-amino esters | thieme-connect.com |

| Imidazolium chloride | Aniline (B41778) | N,N-dimethyl acrylamide | Solvent-free, 110 °C | 69% yield of the adduct | mdpi.com |

| None | Diethylamine | Diethyl itaconate | Solvent-free, Room Temp., 10 min | 95% yield of the adduct | nih.gov |

Table 2: Catalytic and Promoter Systems for Aza-Michael Additions to Synthesize β-Amino Esters.

Functional Group Transformations and Derivatization

The primary amino group of this compound can be readily transformed through N-acylation. This reaction converts the β-enamino ester into a β-enamido ester. A common and synthetically important example is the N-acetylation to produce Methyl (Z)-2-acetamido-3-phenylacrylate. nih.gov This transformation is typically achieved by reacting the amine with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.

The resulting N-acylated product is a key intermediate in organic synthesis. As detailed in section 3.2.1, Methyl (Z)-2-acetamido-3-phenylacrylate is the direct precursor for the asymmetric synthesis of N-acetyl-phenylalanine methyl ester via catalytic hydrogenation. nih.govresearchgate.net The presence of the acetyl group is crucial, as it influences the electronic properties of the molecule and is often a prerequisite for achieving high stereoselectivity in metal-catalyzed reductions.

The nucleophilic character of the nitrogen atom in β-enamino esters allows for N-alkylation reactions. youtube.com A selective N-allylation could theoretically be achieved via an Sₙ2' reaction mechanism. An Sₙ2' (Sₙ2 prime) reaction is a type of nucleophilic substitution where the nucleophile attacks at the γ-carbon of an allylic system, anti-periplanar to the leaving group, causing a shift of the double bond.

In a hypothetical Sₙ2' reaction involving this compound, the nitrogen atom would act as the nucleophile, attacking a suitable allylic electrophile (e.g., an allyl halide with appropriate substitution to favor the Sₙ2' pathway). The reactivity of enamines in standard Sₙ2 reactions is well-established, as seen in the Stork enamine synthesis, where an enamine attacks a primary alkyl halide. youtube.com This established nucleophilicity supports the potential for β-enamino esters to participate in related transformations.

While specific literature detailing the Sₙ2' N-allylation of this compound is not prominent, the principles of enamine reactivity suggest this pathway is plausible under appropriate conditions with a sterically hindered allylic electrophile that disfavors a direct Sₙ2 attack. Such a reaction would provide a route to γ,δ-unsaturated β-amino acid derivatives.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound are fundamental transformations that alter its electronic and structural characteristics. These reactions are pivotal in the synthesis of various heterocyclic and carbocyclic systems.

Research into the electrochemical behavior of β-enaminones, such as this compound, has revealed that the enaminone moiety is susceptible to oxidation. The specific outcomes of these oxidation reactions are highly dependent on the reaction conditions and the nature of the oxidizing agent employed. For instance, the anodic oxidation of related β-enaminones can lead to dimerization or the formation of novel heterocyclic structures through intramolecular cyclization, depending on the supporting electrolyte and the solvent system. While specific studies detailing the comprehensive oxidation pathways of this compound are not extensively documented in publicly available literature, the general reactivity patterns of β-enaminones suggest that the amino group and the electron-rich double bond are the primary sites for oxidative transformation.

Conversely, the reduction of the enaminone system in this compound can be achieved through various reducing agents. Catalytic hydrogenation, for example, can selectively reduce the carbon-carbon double bond to yield methyl 3-amino-3-phenylpropanoate. The choice of catalyst and reaction parameters, such as pressure and temperature, is crucial in achieving high selectivity and yield. Alternatively, the use of hydride reducing agents, like sodium borohydride, may lead to the reduction of the ester functionality in addition to or instead of the double bond, depending on the specific reaction conditions and the presence of activating groups. The reduction of the ester to an alcohol would yield the corresponding 3-amino-3-phenylprop-2-en-1-ol. The interplay between the reduction of the conjugated double bond and the ester group presents a synthetic challenge that requires careful selection of reagents and conditions to achieve the desired transformation.

Substitution Reactions at the Phenylamino (B1219803) Moiety

The phenylamino moiety of this compound, specifically the nitrogen atom and the attached phenyl ring, is a key site for substitution reactions. These transformations are instrumental in modifying the compound's properties and in the synthesis of more complex molecular architectures.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. Acylation and alkylation are common substitution reactions at this position. For example, treatment with acyl chlorides or anhydrides in the presence of a base can lead to the formation of the corresponding N-acyl derivatives. Similarly, alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atom, although this can sometimes be challenging to control and may lead to over-alkylation.

Furthermore, the phenyl ring itself can undergo electrophilic aromatic substitution reactions. The directing effect of the amino group, which is an activating group, generally directs incoming electrophiles to the ortho and para positions. However, the steric hindrance from the rest of the molecule and the electronic influence of the acrylate (B77674) moiety can affect the regioselectivity of these substitutions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted products. The precise ratio of these isomers would depend on the specific reaction conditions.

Mechanistic Investigations and Reaction Pathway Elucidation

Proposed Catalytic Cycles (e.g., Ni(0)/Ni(II) Catalytic Cycles)

The formation of β-enamino esters, such as Methyl 3-amino-3-phenylacrylate, from β-keto esters and amines can be significantly accelerated by transition metal catalysts. Nickel-based catalysts are particularly effective for C-N bond formation. nih.govorganic-chemistry.orgnih.gov While various nickel catalytic cycles exist, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways, a plausible mechanism for the direct amination of a β-keto ester like methyl 3-oxo-3-phenylpropanoate involves a Ni(II)-based cycle. This avoids the need for harsh external reductants often required to generate Ni(0) species. organic-chemistry.org

In this proposed cycle, the Ni(II) catalyst acts as a Lewis acid, activating the β-keto ester towards nucleophilic attack. The cycle is initiated by the coordination of the β-keto ester to the Ni(II) center, which enhances the electrophilicity of the carbonyl carbon. Subsequent coordination of the amine sets the stage for the key C-N bond-forming step. The intramolecular nucleophilic attack of the coordinated amine onto the activated carbonyl group forms a hemiaminal intermediate. This is followed by a dehydration step to yield the enamino ester product. Finally, the product dissociates from the metal center, regenerating the active Ni(II) catalyst for the next cycle. This process offers a convergent and efficient route to α-amidated materials. nih.govnih.gov

Table 1: Proposed Ni(II) Catalytic Cycle for the Synthesis of this compound

| Step | Description | Intermediate/Transition State |

| 1. Catalyst Activation | The active Ni(II) species is present in the reaction mixture. | [Ni(II)L_n] |

| 2. Substrate Coordination | The β-keto ester (methyl 3-oxo-3-phenylpropanoate) coordinates to the Ni(II) center via its carbonyl oxygen atoms. | [Ni(II)L_n(ketoester)] |

| 3. Nucleophile Coordination | The amine nucleophile coordinates to the nickel center. | [Ni(II)L_n(ketoester)(amine)] |

| 4. Nucleophilic Attack | The coordinated amine attacks the activated carbonyl carbon of the keto ester. | Nickel-bound hemiaminal intermediate |

| 5. Dehydration | Elimination of a water molecule from the hemiaminal intermediate. | Nickel-bound product complex |

| 6. Product Release | The final product, this compound, dissociates from the nickel catalyst. | [Ni(II)L_n] (regenerated) |

This catalytic approach is advantageous as it often proceeds under mild conditions and demonstrates broad substrate tolerance. nih.gov

Role of Intermediates in Multi-Step Transformations (e.g., 1H-pyrrole-2,3-diones)

The compound 1H-pyrrole-2,3-dione and its derivatives are recognized as highly versatile intermediates in organic synthesis, serving as building blocks for a wide array of heterocyclic systems. beilstein-journals.orgthieme-connect.de These diones possess multiple electrophilic centers, making them susceptible to reactions with various nucleophiles, including amines and alcohols. beilstein-journals.org Such reactions can proceed through complex pathways involving ring-opening or ring-contraction, leading to diverse molecular scaffolds. researchgate.net

A plausible, albeit hypothetical, multi-step transformation could involve a 1H-pyrrole-2,3-dione as a key intermediate in a pathway that ultimately yields a β-amino acid derivative, a close relative of this compound. For instance, the reaction of a specifically substituted 1-aryl-5-phenyl-1H-pyrrole-2,3-dione with a nucleophile like methanol (B129727) could initiate a ring-opening sequence. The initial nucleophilic attack would likely occur at one of the carbonyl groups (C2 or C3) of the pyrrole-2,3-dione ring. This could trigger the cleavage of the amide bond (N1-C2), leading to the formation of an acyclic intermediate. Subsequent protonation and rearrangement could yield a stable β-amino acrylate (B77674) structure.

Table 2: Hypothetical Transformation Involving a 1H-pyrrole-2,3-dione Intermediate

| Step | Description | Reactant/Intermediate | Product/Intermediate |

| 1. Starting Material | A suitably substituted pyrrole-2,3-dione is used. | 1-Aryl-5-phenyl-1H-pyrrole-2,3-dione | - |

| 2. Nucleophilic Attack | A nucleophile, such as methanol, attacks the C2 carbonyl group of the dione. | Intermediate A (Zwitterionic adduct) | Intermediate B (Ring-opened ester) |

| 3. Ring Opening | Cleavage of the N1-C2 bond of the pyrrole (B145914) ring occurs. | Intermediate B | Acyclic β-keto amide derivative |

| 4. Tautomerization/Rearrangement | The intermediate undergoes tautomerization to form a more stable enamine-ester structure. | Acyclic β-keto amide derivative | Acyclic β-amino acrylate derivative |

This sequence illustrates the potential of 1H-pyrrole-2,3-diones to serve as masked precursors for β-amino acrylate systems, highlighting their importance as versatile intermediates in complex synthetic pathways. beilstein-journals.orgresearchgate.net

Stereochemical Control Mechanisms in Asymmetric Syntheses

The asymmetric synthesis of chiral β-amino acid derivatives is of significant interest due to their prevalence in biologically active molecules. hilarispublisher.comnih.govnih.gov For a compound like this compound, which is achiral, asymmetric synthesis would involve a reaction that creates a new stereocenter, for example, through the enantioselective reduction of its C=C double bond.

A well-established method for achieving this is through catalytic asymmetric hydrogenation, often employing rhodium (Rh) or ruthenium (Ru) complexes with chiral phosphine (B1218219) ligands, such as WALPHOS or BINAP. acs.org The mechanism of stereochemical control in these reactions is dictated by the formation of a chiral catalyst-substrate complex.

The process begins with the coordination of the β-enamino ester to the chiral metal catalyst. The substrate typically binds to the metal in a bidentate fashion through the nitrogen atom of the amino group and the carbonyl oxygen of the ester group. This coordination creates a rigid, chiral environment around the double bond. The specific geometry of the chiral ligand blocks one face of the alkene, allowing the hydrogenation to occur preferentially from the less sterically hindered face. The delivery of hydrogen from the metal center to the double bond proceeds through a concerted mechanism, leading to the formation of the chiral β-amino ester with high enantioselectivity. acs.org

The efficiency and enantioselectivity of the reduction are highly dependent on the structure of the substrate, the choice of the metal, the architecture of the chiral ligand, and the reaction conditions (e.g., solvent, pressure, temperature). hilarispublisher.comacs.org

Table 3: Key Factors in Stereochemical Control of Asymmetric Hydrogenation

| Factor | Influence on Stereoselectivity | Example |

| Chiral Ligand | The steric and electronic properties of the ligand create the chiral environment and dictate the preferred face of hydrogen attack. | Rh/WALPHOS catalyst combinations have shown high enantioselectivity (≥97% ee) for the reduction of heterocyclic β-aminoacrylates. acs.org |

| Substrate Structure | The nature of the substituents on the enamino ester can influence how it coordinates to the catalyst. The presence of a carboxylic acid group has been shown to be essential for high enantioselectivity in some cases. acs.org | Asymmetric reduction of β-aminoacrylate esters often leads to racemic products, whereas the corresponding carboxylic acids can be reduced with high enantiomeric excess. acs.org |

| Metal Center | The choice of metal (e.g., Rh, Ru, Ir) affects the catalytic activity and selectivity. | Chiral spiro iridium complexes are effective for the hydrogenation of α,β-unsaturated carboxylic acids with tetrasubstituted olefins. acs.org |

| Reaction Conditions | Solvent polarity and hydrogen pressure can impact the stability of intermediates and the rate of reaction, thereby influencing selectivity. | Polar solvents can accelerate the hydrogenation of (Z)-β-aminoacrylates. hilarispublisher.com |

Through careful selection of these parameters, chemists can exert precise control over the stereochemical outcome of the reaction, enabling the synthesis of specific enantiomers of chiral β-amino esters.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR spectroscopy provides precise information about the number and types of protons in a molecule. For Methyl 3-amino-3-phenylacrylate, ¹H NMR spectra have been recorded in different deuterated solvents, with the chemical shifts (δ) reported in parts per million (ppm).

In deuterated chloroform (B151607) (CDCl₃), the spectrum reveals a singlet for the methyl ester protons (OCH₃), a singlet for the vinylic proton (HC=C), and a multiplet for the aromatic protons of the phenyl ring. mdpi.com Another study using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent shows the methyl protons as a singlet at 3.56 ppm, the vinylic proton as a singlet at 4.78 ppm, the five phenyl protons as a multiplet between 7.34 and 7.59 ppm, and a broad singlet for the two amino (NH₂) protons at 7.95 ppm. researchgate.net The integration of these signals confirms the presence of 3, 1, 5, and 2 protons, respectively, which is consistent with the molecular structure.

¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ) in CDCl₃ mdpi.com | Chemical Shift (δ) in DMSO-d₆ researchgate.net | Multiplicity | Integration |

|---|---|---|---|---|

| OCH₃ | 3.70 | 3.56 | Singlet | 3H |

| =CH | 4.98 | 4.78 | Singlet | 1H |

| Phenyl-H | 7.48-7.60 | 7.34-7.59 | Multiplet | 5H |

| NH₂ | - | 7.95 | Broad Singlet | 2H |

While several studies confirm the characterization of this compound using ¹³C NMR, specific chemical shift data for this compound is not detailed in the available literature. mdpi.comresearchgate.net This technique is used to determine the number and chemical environment of carbon atoms in a molecule, and it would be expected to show distinct signals for the methyl ester carbon, the carbonyl carbon, the two olefinic carbons, and the carbons of the phenyl ring.

The application of advanced 2D NMR methodologies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), for the detailed structural assignment of this compound has not been reported in the reviewed scientific literature. These techniques are invaluable for establishing through-bond and through-space correlations between nuclei, which can unambiguously confirm the connectivity of the molecular structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.

For this compound (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.19 g/mol . Gas Chromatography/Electron Ionization-Mass Spectrometry (GC/EI-MS) analysis shows a molecular ion peak [M]⁺ at m/z 177. mdpi.com Another report, using atmospheric pressure chemical ionization (APCI), identified an [M-1]⁻ peak at m/z 176.23. researchgate.net

The fragmentation pattern provides further structural confirmation. A notable fragment is observed at m/z 146, which corresponds to the loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion, a characteristic fragmentation for methyl esters. mdpi.com

Mass Spectrometry Data for this compound

| Technique | Ion/Fragment | m/z Value | Reference |

|---|---|---|---|

| GC/EI-MS | [M]⁺ | 177 | mdpi.com |

| GC/EI-MS | [M - •OCH₃]⁺ | 146 | mdpi.com |

| APCI-MS | [M-H]⁻ | 176.23 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, displays characteristic absorption bands. A strong band at 3445 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amine group. researchgate.net The band at 1622 cm⁻¹ can be attributed to the C=O stretching of the α,β-unsaturated ester and the N-H bending vibration. researchgate.net The absorption at 1491 cm⁻¹ corresponds to C=C stretching within the aromatic ring, and the band at 1320 cm⁻¹ is associated with the C-N stretching vibration. researchgate.net

Key IR Absorption Bands for this compound researchgate.net

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3445 | N-H Stretch | Primary Amine (-NH₂) |

| 1622 | C=O Stretch / N-H Bend | α,β-Unsaturated Ester / Primary Amine |

| 1491 | C=C Stretch | Aromatic Ring |

| 1320 | C-N Stretch | Aryl Amine |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This allows for the verification of the empirical and molecular formula of the compound.

For this compound, with the molecular formula C₁₀H₁₁NO₂, the theoretical elemental composition is calculated. Experimental results from elemental analysis show a very close correlation with these calculated values, confirming the purity and elemental integrity of the synthesized compound. researchgate.net

Elemental Analysis Data for C₁₀H₁₁NO₂ researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 67.78 | 67.65 |

| Hydrogen (H) | 6.26 | 6.24 |

| Nitrogen (N) | 7.90 | 7.91 |

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure and insights into its packing and intermolecular interactions in the solid state.

X-ray crystallography works by passing X-rays through a single crystal of a compound. nih.gov The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the position and intensity of these spots, scientists can calculate the electron density map of the molecule and, from that, build a three-dimensional model of the atomic structure. nih.gov This method yields highly accurate measurements of bond lengths, bond angles, and torsion angles, and reveals how molecules are arranged relative to one another in the crystal lattice.

In the absence of specific crystallographic data for this compound, we can look to related structures to infer potential solid-state characteristics. For instance, the crystal structure of a related compound, ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate, was determined by X-ray diffraction. researchgate.net This molecule, while more complex, shares the acrylate (B77674) backbone and an amino group at the 3-position. The study revealed a monoclinic crystal system with the space group P21/c. researchgate.net

Table 1: Crystallographic Data for a Related Acrylate Derivative This data is for ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate and is presented for illustrative purposes only.

| Parameter | Value researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.4588(5) |

| b (Å) | 29.629(3) |

| c (Å) | 8.1217(8) |

| β (°) ** | 93.157(1) |

| Volume (ų) ** | 1311.6(2) |

| Z | 4 |

| Rgt(F) | 0.0346 |

| wRref(F²) | 0.0925 |

A future X-ray crystallographic study of this compound would be invaluable for definitively establishing its solid-state conformation, and understanding the non-covalent interactions that govern its crystal structure. Such a study would provide the foundational data for computational modeling and a deeper understanding of its physical properties.

Computational and Theoretical Studies on Methyl 3 Amino 3 Phenylacrylate Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and other key electronic properties. For molecules like Methyl 3-amino-3-phenylacrylate, which feature a conjugated system of pi-electrons, these calculations are particularly insightful.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties. In studies of molecules structurally similar to this compound, such as ethyl 2-cyano-3-phenylacrylate derivatives, DFT calculations are employed to determine optimized molecular structures, electronic density, and other key parameters that complement experimental findings. nih.govacs.org These calculations are crucial for understanding the conformational stability and the electronic ground state of the molecule. acs.org A DFT theoretical analysis has also been noted in transformations involving methyl (Z)-3-amino-3-phenylprop-2-enoate, indicating its utility in studying the reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. aimspress.com

For related systems like ethyl 2-cyano-3-phenylacrylate derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. acs.org This analysis helps in understanding the charge transfer that can occur within the molecule. The HOMO-LUMO gap is a critical parameter derived from these calculations, providing insights into the molecule's kinetic stability and its potential to engage in chemical reactions.

| Compound Class | Computational Method | Typical Application |

|---|---|---|

| Phenylacrylate Derivatives | DFT/B3LYP | Calculation of HOMO-LUMO energies to assess chemical reactivity and stability. acs.org |

| Organic Helicenes | ωB97XD Functional | Accurate prediction of HOMO-LUMO gaps compared to experimental values. nih.gov |

| Triazole Derivatives | Hartree-Fock (HF) | Evaluation of tautomeric stability based on HOMO-LUMO energy gaps in various solvents. ntu.edu.iq |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method is particularly useful for quantifying charge delocalization and hyperconjugative interactions. nih.gov

In a study on ethyl 2-cyano-3-phenylacrylate derivatives, NBO analysis was utilized to understand the stability arising from intramolecular charge transfer interactions. nih.govacs.org The analysis can reveal the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is a key factor in the stability of conjugated systems. For instance, the interaction between a lone pair on a nitrogen or oxygen atom and an adjacent anti-bonding orbital can be quantified to understand the electronic stabilization within the molecule.

| Interaction Type | Description | Significance |

|---|---|---|

| Intramolecular Charge Transfer | Transfer of electron density between different parts of a molecule. | Contributes to the stabilization of the molecular structure. nih.gov |

| Hyperconjugation | Interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital. | Provides insights into delocalization and molecular stability. nih.gov |

Reaction Mechanism Simulations and Energetic Profiles

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By simulating reaction mechanisms, researchers can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. For a molecule like this compound, which can participate in various reactions, these simulations are invaluable.

For example, the mechanism of enamine formation, a class of compounds to which this compound belongs, involves the reaction of a secondary amine with a ketone or aldehyde. makingmolecules.com The process involves nucleophilic addition followed by dehydration. Computational studies can model this step-by-step process, calculating the energy of each species along the reaction coordinate. This provides a detailed energetic profile, highlighting the most stable intermediates and the rate-determining steps of the reaction. masterorganicchemistry.com In a study of the photo-oxygenation of a cyclic enamine, computational modeling helped to propose a mechanism involving the formation of a zwitterionic intermediate. acs.org

Prediction of Molecular Properties and Reactivity Descriptors

Beyond electronic structure, computational methods can predict a wide range of molecular properties and reactivity descriptors. These descriptors, derived from the calculated electronic structure, offer a quantitative measure of a molecule's chemical behavior.

For acrylate-based polymers, artificial neural networks and other machine learning models are being used to predict macroscopic properties like thermal conductivity and mechanical strength based on the monomer composition. acs.orgresearchgate.net For individual molecules, quantum chemical calculations can yield various reactivity descriptors. These include ionization potential, electron affinity, chemical hardness, and the Fukui function, which helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net Deep learning models are also being developed to predict fundamental chemical properties like the enthalpy of formation from molecular graphs, offering a powerful tool for chemical discovery. dtu.dk

Molecular Docking Methodologies for Investigating Ligand-Target Interactions

For instance, in a study on pyridine (B92270) derivatives synthesized from β-enamine carbonyl compounds, molecular docking was used to evaluate their potential as anti-MRSA agents. researchgate.net The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then scoring these poses based on their energetic favorability. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the molecule's biological activity and guiding the design of more potent derivatives.

Applications of Methyl 3 Amino 3 Phenylacrylate in Complex Chemical Synthesis

Pharmaceutical and Medicinal Chemistry Building Blocks

The structural framework of methyl 3-amino-3-phenylacrylate is a key component in the synthesis of numerous compounds with significant therapeutic potential. Its ability to participate in various cyclization and modification reactions makes it an ideal starting material for creating diverse molecular architectures.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds that form the core of many drug molecules. jmchemsci.com These scaffolds are prevalent in medicinal chemistry due to their ability to interact with biological targets.

Pyrimidines: These nitrogen-containing heterocycles are fundamental components of DNA and RNA and are found in numerous therapeutic agents.

Quinazolines: This class of compounds, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, exhibits a broad range of biological activities. For instance, certain quinazolinamine derivatives have been synthesized and evaluated as inhibitors of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are involved in multidrug resistance in cancer. nih.gov The synthesis of 3-phenyl-3H-quinazolin-4-one derivatives has also been explored for their potential as CXCR3 chemokine receptor antagonists. nih.gov

Pyridine (B92270) Derivatives: Pyridine and its derivatives are common scaffolds in drug development. For example, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor activity. nih.gov The synthesis of 3-(3-Pyridyl)-D-alanine methyl ester, a derivative of D-alanine with a pyridyl substituent, is another area of interest.

The following table provides examples of heterocyclic drug scaffolds synthesized using this compound or its derivatives.

| Heterocyclic Scaffold | Therapeutic Target/Application |

| Quinazolinamine | BCRP and P-gp inhibitors for overcoming multidrug resistance in cancer nih.gov |

| 3-Phenyl-3H-quinazolin-4-one | CXCR3 chemokine receptor antagonists nih.gov |

| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate | Antitumor agents nih.gov |

Chiral β-amino acids and their derivatives are important structural motifs in many biologically active molecules, including peptides and pharmaceuticals. This compound serves as a key starting material for the stereoselective synthesis of these valuable compounds. The development of methods for the racemic preparation of chiral β-amino acids and their derivatives is an active area of research. google.com

The synthesis of chiral β-amino acids can be achieved through various methods, including the enantioselective reduction of β-keto esters. nih.gov Furthermore, this compound can be utilized in the synthesis of phenylalanine esters, which are important intermediates in peptide synthesis and for the creation of peptidomimetics. orgsyn.orgntu.ac.uk

The table below summarizes key aspects of the synthesis of these derivatives.

| Derivative | Synthetic Approach | Key Application |

| Chiral β-Amino Acids | Racemic preparation and resolution google.com | Building blocks for pharmaceuticals |

| Chiral β-Amino Acids | Enantioselective reduction of β-keto esters nih.gov | Synthesis of biologically active molecules |

| Phenylalanine Esters | Derivatization of this compound | Intermediates for peptide synthesis orgsyn.orgntu.ac.uk |

The structural features of this compound make it a suitable intermediate for the synthesis of certain antibiotic classes. While direct synthesis of a named antibiotic from this specific precursor is not extensively documented in the provided results, its role as a building block for β-amino acids is significant. β-Amino acids are components of various natural and synthetic antimicrobial agents. The synthesis of amino-heterocyclic compounds coupled with an oxime-ether group has been explored for antibacterial activity. nih.gov

Agrochemical Synthesis Intermediates

The application of this compound extends to the agrochemical industry. Its derivatives can serve as intermediates in the synthesis of pesticides and herbicides. The reactivity of the amino and acrylate (B77674) groups allows for the introduction of various functional groups, leading to the development of new agrochemicals with desired activities and properties.

Role in the Development of Catalytic Systems and Ligands

This compound and its derivatives can also play a role in the development of novel catalytic systems and ligands. The nitrogen and oxygen atoms in its structure can coordinate with metal centers, making it a potential ligand for various catalytic transformations. For example, 3-amino-3-phenylpropionamide derivatives have been synthesized and evaluated as ligands for the mu opioid receptor. nih.gov The development of such ligands is crucial for advancing our understanding of receptor function and for designing new therapeutic agents.

Emerging Trends and Future Research Perspectives

The synthesis and application of β-enamino esters, including Methyl 3-amino-3-phenylacrylate, are continually evolving. Current research is focused on developing more efficient, selective, and environmentally benign methodologies. These emerging trends are pushing the boundaries of traditional organic synthesis, promising innovative solutions for future chemical manufacturing.

Q & A

Q. What are common synthetic routes for Methyl 3-amino-3-phenylacrylate in heterocyclic compound synthesis?

this compound is widely used in Lewis acid-catalyzed reactions and transition metal-catalyzed processes. For example:

- Lewis Acid Catalysis : It reacts with 2-aminobenzamides under Lewis acid (e.g., ZnCl₂) conditions to form spiro[pyrrole-3,2′-quinazoline] derivatives via a one-pot spiro annulation mechanism .

- Copper Catalysis : In Cu(II)-catalyzed cross-dehydrogenative coupling (CDC) reactions, it couples with arylboronic acids to synthesize multisubstituted indoles (44–55% yields) .

- Tandem Ullmann Reactions : CuI-catalyzed Ullmann reactions with 2-iodopyridines yield pyrido[1,2-a]pyrimidin-4-ones (up to 89% yields) .

Q. How should researchers handle and store this compound to ensure safety?

- Handling : Avoid skin/eye contact and dust formation; use PPE (gloves, face shields) and work in a well-ventilated fume hood .

- Storage : Keep in tightly sealed containers in cool, dry, well-ventilated areas. Incompatibilities include strong oxidizing agents .

Advanced Research Questions

Q. How do electronic properties of substituents affect reaction outcomes in copper-catalyzed indole synthesis?

Substituents on arylboronic acids significantly influence yields and regioselectivity:

| Substituent Type | Position | Yield Range | Notes |

|---|---|---|---|

| Electron-donating (Me, OMe) | para/meta | 50–55% | Higher reactivity due to enhanced nucleophilicity . |

| Electron-withdrawing (F, Cl) | para/meta | 44–49% | Reduced yields attributed to slower oxidative addition . |

- Steric Effects : Ortho-substituted arylboronic acids fail to react due to steric hindrance .

Q. What factors influence regioselectivity in CDC reactions involving this compound?

- Electrophilic Aromatic Substitution : In reactions with β-naphthyl boronic acids, C–H activation occurs exclusively at the α-position due to electronic and steric factors .

- Steric Accessibility : For meta-substituted boronic acids, CDC occurs at the most accessible site, yielding regioisomeric mixtures (e.g., 2:1 ratio for 1j) .

Q. How can data contradictions in reaction yields be analyzed when using different catalysts?

- Catalyst Comparison : Lewis acids (e.g., ZnCl₂) favor spiro annulation (e.g., 3a in Scheme 4 ), while Cu(II) catalysts enable indole synthesis but with moderate yields due to competing pathways .

- Solvent Effects : CH₃CN-1,4-dioxane mixtures stabilize intermediates in spiro annulation, whereas polar aprotic solvents (DMF) enhance Cu-catalyzed CDC efficiency .

Q. What are the proposed mechanisms for spiro annulation reactions involving this compound?

- Step 1 : Cyclization with oxalyl chloride forms intermediate A (Scheme 4 ).

- Step 2 : Lewis acid (ZnCl₂) promotes spiro annulation between A and 2-aminobenzamides via transient intermediates, likely involving nucleophilic attack and ring closure .

Methodological Considerations

Q. How can researchers optimize reaction conditions for high-yield pyrido[1,2-a]pyrimidin-4-one synthesis?

- Catalyst Screening : CuI outperforms other copper sources in Ullmann reactions (89% vs. <50% for CuBr) .

- Substrate Scope : Methyl/ethyl esters of 3-amino-3-phenylacrylate show comparable reactivity, enabling flexibility in ester group selection .

Q. What analytical techniques are critical for characterizing derivatives of this compound?

- NMR/HRMS : Essential for confirming regioselectivity (e.g., distinguishing α- vs. β-naphthyl isomers ).

- X-ray Crystallography : Used to resolve spirocyclic structures (e.g., spiro[pyrrole-3,2′-quinazoline] derivatives ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.